molecular formula C20H32N6S2 B13845664 Pramipexole Dimer Impurity

Pramipexole Dimer Impurity

Cat. No.: B13845664
M. Wt: 420.6 g/mol
InChI Key: SNJGCKPELLDJTC-JDFRZJQESA-N
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Description

The Pramipexole Dimer Impurity is a characterized degradation product and process-related impurity formed during the synthesis and storage of Pramipexole, a non-ergot dopamine agonist medication used to treat Parkinson's disease and Restless Legs Syndrome . This impurity is critical for analytical research and development, particularly in the quality control and stability monitoring of pharmaceutical products. It serves as a vital reference standard for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and LC-MS, to ensure the safety, efficacy, and purity of the Active Pharmaceutical Ingredient (API) and its final dosage forms . Understanding and controlling such impurities is a regulatory requirement, as outlined in the ICH Q3B(R2) guideline, making high-quality reference standards essential for regulatory submissions like Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The this compound is offered with a complete Certificate of Analysis (CoA), which includes full characterization data from techniques such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm its identity and purity . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32N6S2

Molecular Weight

420.6 g/mol

IUPAC Name

(6S,7S)-6-N-propyl-7-N-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6,7-triamine

InChI

InChI=1S/C20H32N6S2/c1-3-9-22-12-5-6-13-16(11-12)27-20(25-13)26-17-14(23-10-4-2)7-8-15-18(17)28-19(21)24-15/h12,14,17,22-23H,3-11H2,1-2H3,(H2,21,24)(H,25,26)/t12-,14-,17-/m0/s1

InChI Key

SNJGCKPELLDJTC-JDFRZJQESA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N[C@H]3[C@H](CCC4=C3SC(=N4)N)NCCC

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NC3C(CCC4=C3SC(=N4)N)NCCC

Origin of Product

United States

Mechanistic Pathways of Pramipexole Dimer Impurity Formation

Degradation-Induced Dimerization

The generation of the Pramipexole (B1678040) Dimer Impurity can be linked to the degradation of the Pramipexole molecule under various stress conditions. Forced degradation studies are instrumental in identifying potential degradation products and elucidating the chemical reactions that lead to their formation.

Forced Degradation Studies Revealing Dimer Formation

Forced degradation studies, also known as stress testing, subject the drug substance to conditions more severe than accelerated stability studies. These studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods. nih.gov While comprehensive forced degradation studies on Pramipexole have been conducted, the direct and prominent formation of a specific dimer impurity under all stress conditions is not consistently reported as the primary degradation pathway. nih.gov However, the potential for dimerization exists, particularly as a process-related impurity that may also be influenced by degradation.

The most well-characterized dimer impurity is Pramipexole EP Impurity C, which features two Pramipexole molecules linked by a 2-methylpentane-1,3-diyl bridge. synzeal.com Its formation is often associated with the synthesis process but can also occur during storage. The following subsections explore the theoretical mechanistic pathways by which dimerization could be induced by various degradation conditions.

Under acidic conditions, Pramipexole is known to degrade. nih.govasianpubs.org Studies have shown that when subjected to strong acidic conditions (e.g., 3 M HCl at 80°C for 48 hours), Pramipexole undergoes degradation to form smaller molecules. nih.gov The primary degradation product identified under acidic hydrolysis is 2-amino-4,5-dihydrobenzothiazol, resulting from the cleavage of the n-propylamino group. nih.gov

While not the primary reported pathway, a hypothetical acid-catalyzed dimerization could proceed through the following steps:

Protonation: The amino groups of the Pramipexole molecule, particularly the more basic secondary amine of the propylamino side chain, would be protonated in a strong acidic medium.

Nucleophilic Attack: A non-protonated Pramipexole molecule could act as a nucleophile, with one of its amino groups attacking an electrophilic site on another protonated Pramipexole molecule. However, due to electrostatic repulsion between two protonated molecules, this is less likely. A more plausible scenario involves the reaction of a Pramipexole molecule with a reactive intermediate or a degradation product. For instance, an acid-catalyzed reaction could involve a precursor from the synthesis that is susceptible to dimerization. nih.gov

It is important to note that experimental data from forced degradation studies primarily points towards hydrolysis and cleavage rather than dimerization as the main reaction under acidic stress. nih.gov

Similar to acidic conditions, Pramipexole also shows lability under alkaline conditions. nih.govasianpubs.org Forced degradation with strong bases (e.g., 2 M NaOH at 80°C for 24 hours) also leads to the formation of 2-amino-4,5-dihydrobenzothiazol as the major degradation product. nih.gov

A plausible, though not experimentally confirmed, pathway for dimerization under alkaline conditions could involve:

Deprotonation: In a strong basic medium, the primary amino group on the thiazole (B1198619) ring could be deprotonated, increasing its nucleophilicity.

Nucleophilic Substitution: This more nucleophilic Pramipexole anion could then react with another Pramipexole molecule, potentially displacing a leaving group if one were present from a synthesis-related precursor. Alternatively, a base-catalyzed self-condensation reaction between two Pramipexole molecules could occur, although this would require specific reactive sites not inherently present in the stable molecule. A study on the synthesis of a Pramipexole derivative involved liberating the free amine from its hydrochloride salt using an alkaline solution before further reaction, highlighting the increased reactivity of the deprotonated form. rdd.edu.iq

As with acidic hydrolysis, the predominant observed reaction under alkaline stress is cleavage of the side chain. nih.gov

Oxidative stress is a significant factor in the degradation of Pramipexole. asianpubs.org Studies using oxidizing agents like hydrogen peroxide have shown the formation of N-oxide and S-oxide impurities. asianpubs.org These are considered the primary oxidative degradation products.

A potential pathway for oxidative dimerization could involve the formation of radical intermediates:

Formation of Radical Cations: The amine groups in Pramipexole can be oxidized to form radical cations. beilstein-journals.org

Radical Coupling: Two of these radical cations, or a radical cation and a neutral Pramipexole molecule, could then couple to form a dimer. Oxidative coupling reactions are known to occur with aminobenzothiazole structures, often catalyzed by metal ions. acs.orgresearchgate.netnih.gov While these specific conditions are not typical for pharmaceutical storage, they indicate the chemical possibility of such a reaction.

The following table summarizes the findings from a forced degradation study on Pramipexole, highlighting the observed degradation products under oxidative stress.

Stress ConditionReagentDurationTemperatureObserved Degradation Products
Oxidation30% H₂O₂4 hoursRoom TempOxidative degradation products (58.70% degradation)
Oxidation1% H₂O₂24 hoursRoom TempN-oxide and S-oxide Pramipexole

Data compiled from multiple research findings. asianpubs.org

Pramipexole has been shown to be susceptible to photolytic degradation. nih.gov When exposed to light, especially UV radiation, the molecule can absorb energy, leading to the formation of excited states that can undergo various chemical reactions.

A plausible mechanism for photolytic dimerization could be:

Photoexcitation: The Pramipexole molecule absorbs photons, promoting it to an electronically excited state.

Intersystem Crossing and Radical Formation: The excited molecule could undergo intersystem crossing to a triplet state, which can behave like a diradical. Alternatively, it could lead to the formation of radical ions.

Dimerization: These reactive species could then react with a ground-state Pramipexole molecule to form a dimer. Photochemical dimerization is a known reaction for some heterocyclic compounds. google.commsu.eduacs.org

A study on the photolytic degradation of Pramipexole identified (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid as a degradation product, suggesting that reactions at the amino group of the thiazole ring are possible under photolytic stress.

Thermal degradation studies on Pramipexole have shown it to be relatively stable under dry heat conditions. asianpubs.org However, in the presence of humidity, degradation can be more pronounced. asianpubs.org

While direct thermal dimerization is not a commonly reported pathway for Pramipexole, elevated temperatures can accelerate other degradation reactions that might produce reactive intermediates capable of dimerization. For instance, thermal stress in the presence of certain excipients could lead to the formation of impurities. mdpi.com It is more likely that thermal stress would contribute to the formation of the dimer impurity over long-term storage by providing the activation energy for reactions that might otherwise be very slow at ambient temperatures.

The following table summarizes the conditions and outcomes of forced degradation studies on Pramipexole.

Stress ConditionReagent/MethodDurationTemperature% DegradationMajor Degradation Products
Acidic Hydrolysis3 M HCl48 hours80°CSignificant2-amino-4,5-dihydrobenzothiazol
Alkaline Hydrolysis2 M NaOH24 hours80°C10-20%2-amino-4,5-dihydrobenzothiazol
Oxidative6% H₂O₂8 daysRoom TempSignificantN-oxide and S-oxide impurities
PhotolyticUV light (1.2 Million Lux hours)--Significant(4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid
Thermal (Dry)Oven30 days50°CStable-
Thermal (Wet)Humidity Chamber (75% RH)3 months50°CDegradation observedNot specified

This table is a compilation of data from multiple research articles and is for illustrative purposes. nih.govasianpubs.org

Identification of Specific Dimer Degradation Products

Degradation of the pramipexole molecule can lead to the formation of dimeric impurities. These are often identified during stability studies of the active pharmaceutical ingredient (API) and the formulated drug product. mdpi.com

Forced degradation studies are instrumental in identifying potential degradation products. These studies intentionally expose pramipexole to harsh conditions such as acid, base, oxidation, heat, and light to accelerate the degradation process. scielo.brnih.govscribd.com While significant degradation of pramipexole is observed under hydrolytic (acidic and basic) and oxidative conditions, the formation of specific dimer impurities under these stresses is a key area of investigation. scielo.brnih.gov

For instance, studies have shown that under oxidative stress (e.g., exposure to hydrogen peroxide), N-oxide and S-oxide degradants of pramipexole are formed. asianpubs.org While not dimers themselves, the reactivity of these intermediates could potentially lead to further reactions, including dimerization. Similarly, degradation in acidic and basic conditions results in the formation of polar impurities. scielo.brscielo.br The exact structures of all degradation products, including any dimers formed under these specific stress conditions, are typically elucidated using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov

A summary of forced degradation studies on pramipexole is presented below:

Stress ConditionConditionsObservation
Acid Hydrolysis0.5 N HCl, 48 HrsNegligible degradation ijrpc.com
3 mol L-1 HCl7.54% degradation scielo.br
Base Hydrolysis0.025 N NaOH, 2 HrsSignificant degradation ijrpc.com
0.5 mol L-1 NaOH, 1 Hr4.88% degradation scielo.br
Oxidation30% H2O2, 48 HrsNo significant degradation ijrpc.com
30% H2O2, 4 Hrs58.70% degradation scielo.brscielo.br
Thermal80°C, 7 daysNo degradation ijrpc.com
105°C, 24 hNo significant degradation asianpubs.org
Photolytic1.2 Million Lux hoursNegligible degradation asianpubs.orgijrpc.com

This table presents a compilation of findings from multiple studies and the conditions may vary.

While specific mechanisms for the dimerization of pramipexole through degradation are not extensively detailed in the provided search results, general principles of organic chemistry suggest potential pathways. For example, the primary and secondary amine groups in the pramipexole molecule are nucleophilic and could potentially react with electrophilic degradation products. It's also conceivable that under certain oxidative conditions, radical mechanisms could lead to the coupling of two pramipexole molecules.

Synthetic Process-Related Dimer Formation

Impurities are often generated during the synthesis of the API itself. mdpi.com The pramipexole dimer is recognized as a process-related impurity, meaning it can arise from the specific chemical reactions and conditions used in its manufacture.

By-products from Pramipexole Synthesis Routes

The synthesis of pramipexole involves multiple steps, and side reactions can lead to the formation of impurities. rdd.edu.iq One of the key steps in some synthetic routes is the alkylation of an amine group. rdd.edu.iq Peralkylation, or the addition of more than one alkyl group, can occur, leading to by-products. rdd.edu.iq Dimerization can happen via alkylation where two pramipexole units are linked covalently, often through the nitrogen atoms on the diamino benzothiazole (B30560) ring system.

Several variants of the pramipexole dimer have been identified, suggesting different formation pathways during synthesis. vulcanchem.com These include:

Pramipexole Dimer (Impurity C): Formally known as N6, N6′-[2-Methylpentane-1, 3-diyl]bis(4, 5, 6, 7-tetrahydrobenzothiazole-2, 6-diamine). vulcanchem.comveeprho.com

Pramipexole Formaldehyde (B43269) Dimer Impurity: Contains a methylene (B1212753) bridge linking two pramipexole molecules. vulcanchem.com

(6S,6'S)-N2,N2'-Methylenebis(N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine): Another methylene-bridged dimer. synzeal.com

(6S,6'S)-3,3′-Methylenebis(2-imino-N-propyl-2,3,4,5,6,7-hexahydrobenzo[d]thiazol-6-amine): A dimer with a different linkage. chemwhat.com

Influence of Reaction Conditions on Dimer Yield

The conditions under which the synthesis is carried out can significantly impact the formation of dimer impurities. Factors such as the choice of reagents, solvents, temperature, and the presence or absence of a base can influence the yield of the dimer. For instance, some synthetic methods for the dimer conduct the reaction in the absence of a base to favor the formation of the dimeric product.

Drug-Excipient Interaction Mediated Dimerization

Impurities can also arise from the interaction between the active drug substance and the excipients used in the formulation of the final dosage form. nih.gov

In the case of pramipexole, an incompatibility has been observed with certain excipients. For example, the presence of celluloses or other excipients containing trace amounts of formaldehyde can catalyze the conversion of pramipexole to its corresponding imine. mdpi.com This imine intermediate is reactive and can participate in further reactions.

One identified degradation product, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is formed through a drug-excipient interaction. mdpi.com The proposed mechanism involves the reaction of pramipexole with formaldehyde (present as an impurity in excipients like hydroxypropyl methylcellulose (B11928114) - HPMC) to form an imine intermediate. mdpi.com The methoxy (B1213986) group from HPMC then adds to this imine, forming the final product. mdpi.com While this specific product is not a dimer, the reactive imine intermediate could potentially react with another pramipexole molecule, leading to dimer formation.

Another study identified that impurities were enriched when mannitol (B672) was present in the formulation, suggesting a Maillard reaction between pramipexole and reducing sugar impurities in the mannitol. nih.gov This highlights the importance of carefully selecting excipients to minimize the formation of impurities.

Investigation of Excipient Compatibility Leading to Dimer Formation

Excipient compatibility studies are a critical component of pharmaceutical development, designed to identify interactions that could degrade the API. For pramipexole, which possesses a reactive primary amine group, such studies are essential. Research has shown that pramipexole can degrade when mixed with various excipients, though the specific mechanisms and resultant products vary. europa.eu

Investigations into these incompatibilities often involve storing binary mixtures of the drug and a single excipient under stressed conditions of heat and humidity. nih.gov Subsequent analysis by techniques like high-performance liquid chromatography (HPLC) reveals the extent of degradation and the formation of any new impurities. nih.gov

For instance, a study screening potential gelling agents for an in-situ gel formulation of pramipexole found a notable incompatibility with Carbopol 934. nih.gov Upon storage, the mixture turned white, indicating drug precipitation, and Fourier-transform infrared (FTIR) spectroscopy confirmed a chemical interaction between the drug and the polymer. nih.gov While this specific interaction did not report dimer formation, it exemplifies the systematic approach required to identify problematic excipients. Such screening helps eliminate excipients that could participate in or catalyze degradation reactions, including dimerization.

Table 1: Summary of Selected Pramipexole-Excipient Compatibility Findings

ExcipientObservationMethod of DetectionReference
MannitolFormation of sugar-adduct impurities via Maillard reaction.UPLC-HRMS nih.gov
Carbopol 934Drug precipitation and chemical interaction.Visual Inspection, FTIR nih.gov
Hydroxypropyl Methylcellulose (HPMC)Implicated in the formation of an N-methoxymethyl degradation impurity, catalyzed by trace formalin.HPLC-UV, LC/MS, NMR mdpi.com

Maillard Reaction Pathways Involving Reducing Sugars (e.g., Mannitol)

The Maillard reaction is a well-established chemical pathway responsible for non-enzymatic browning in food and a significant cause of degradation in pharmaceuticals. byjus.com It occurs between the amino group of an amino acid, or in this case, an API with a primary or secondary amine, and the carbonyl group of a reducing sugar. byjus.comchineway.com.cn

Pramipexole, with its primary amine functional group, is susceptible to this reaction. nih.gov Mannitol, a sugar alcohol commonly used as a diluent in tablet formulations, is generally considered non-reactive. nih.govmedsafe.govt.nz However, it can contain trace amounts of reducing sugar impurities, which can engage in a Maillard reaction with pramipexole. nih.gov

A study identified two unknown impurities in a pramipexole dihydrochloride (B599025) solid dosage form containing mannitol. nih.gov Using high-resolution mass spectrometry, these impurities were identified as sugar-adducts, confirming their origin through the Maillard reaction. The proposed mechanism involves the initial reaction between the primary amine of pramipexole and the carbonyl group of a reducing sugar impurity to form a Schiff base. This intermediate subsequently undergoes an Amadori rearrangement to form a stable ketoamine, known as an Amadori product. nih.govbyjus.com While these specific products were identified as adducts, the reactive intermediates formed during the Maillard cascade can potentially participate in further reactions that could lead to dimerization.

Table 2: Research Findings on Maillard Reaction-Induced Impurities in Pramipexole Formulations

ReactantsProposed MechanismIdentified ProductsSignificanceReference
Pramipexole (primary amine) + Reducing Sugar Impurities in MannitolMaillard Reaction: Formation of a Schiff base followed by Amadori rearrangement.Pramipexole Mannose Adduct, Pramipexole Ribose AdductConfirms a drug-excipient interaction pathway leading to the formation of covalent adducts. nih.gov

Formaldehyde-Mediated Dimer Formation

A significant pathway for the formation of a specific pramipexole dimer involves trace amounts of formaldehyde. Formaldehyde is a highly reactive aldehyde that can be present as an impurity in various pharmaceutical excipients, particularly polymeric ones like celluloses. mdpi.comchineway.com.cn

The mechanism is initiated by the reaction of formaldehyde with the primary amine of a pramipexole molecule. This reaction forms a reactive imine intermediate, also known as a Schiff base or the Pramipexole Formaldehyde Adduct. mdpi.comrdd.edu.iqveeprho.com This intermediate is unstable and can subsequently react with the secondary amine of a second pramipexole molecule. This second step involves a Mannich-type reaction, where the imine acts as an electrophile, leading to the formation of a stable methylene bridge (-CH2-) linking the two pramipexole molecules. mdpi.comveeprho.com

The resulting structure is the Pramipexole Formaldehyde Dimer, officially identified as 3,3′-Methylenebis(2-imino-N-propyl-2,3,4,5,6,7-hexahydrobenzo[d]thiazol-6-amine). veeprho.com This impurity has been detected in stability studies of pramipexole drug products, and its formation is directly linked to the presence of formaldehyde-releasing excipients. mdpi.com

Table 3: Key Compounds in the Formaldehyde-Mediated Dimerization of Pramipexole

Compound NameRole in PathwayReference
PramipexoleStarting Material / API mdpi.com
FormaldehydeReactant (often as an excipient impurity) mdpi.com
Pramipexole Formaldehyde Adduct (Imine)Reactive Intermediate mdpi.comveeprho.com
Pramipexole Formaldehyde Dimer ImpurityFinal Dimer Product veeprho.com

Other Excipient-Induced Dimerization Mechanisms

Beyond the well-defined Maillard and formaldehyde-mediated pathways, other mechanisms involving excipients could potentially lead to dimerization. One such area of concern is oxidation. Many excipients, particularly lipids and those with ether linkages, can contain peroxide impurities. chineway.com.cn These peroxides can decompose, especially under heat, to form free radicals. chineway.com.cn These radicals can, in turn, initiate the oxidation of the API. While forced degradation studies have shown that pramipexole degrades under oxidative stress (e.g., exposure to hydrogen peroxide), forming various degradation products, a direct link between specific excipient peroxide impurities and dimer formation is less documented in available literature. scielo.brresearchgate.net However, the potential for excipient-induced oxidation to create reactive intermediates that could dimerize remains a plausible, though less characterized, pathway.

Furthermore, high temperatures used during manufacturing can induce the degradation of certain excipients, like sugars, into reactive carbonyl species other than formaldehyde. chineway.com.cn These species could also potentially react with pramipexole in a manner analogous to the Maillard or formaldehyde pathways, leading to various adducts and potentially dimers.

Analytical Methodologies for Detection, Identification, and Quantification of Pramipexole Dimer Impurities

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for resolving and quantifying the pramipexole (B1678040) dimer impurity from the pramipexole API and other related substances. The significant differences in polarity and chromatographic behavior between pramipexole and its impurities necessitate robust and well-developed separation methods. researchgate.net

HPLC is the most widely adopted technique for the analysis of pramipexole and its impurities. mdpi.com Methods are typically based on reversed-phase chromatography coupled with UV detection. mdpi.com The development of a stability-indicating HPLC method is crucial to separate the dimer and other degradation products from the main component, ensuring that the analytical method is specific and accurate over the shelf-life of the drug product. asianpubs.org

Reversed-Phase HPLC (RP-HPLC) is a common approach for the analysis of pramipexole impurities. These methods utilize a non-polar stationary phase (like C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

A typical RP-HPLC method for pramipexole might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). impactfactor.orgijpsonline.com For instance, one method employs a C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 4.0) in a 70:30 v/v ratio, achieving a retention time of 2.28 minutes for pramipexole. ijpsonline.com Another method uses a methanol and ammonium (B1175870) acetate (B1210297) buffer (75:25 v/v) with UV detection at 262 nm. impactfactor.org

Interactive Data Table: Example RP-HPLC Method Parameters

ParameterCondition 1Condition 2
Stationary Phase C18 (250 x 4.6 mm, 5 µm)Thermo Scientific C18 (150 x 4.6 mm, 85µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.0) (70:30 v/v)Methanol : Ammonium Acetate Buffer (75:25 v/v)
Flow Rate 1.0 mL/min0.7 mL/min
Detection UV at 264 nmUV at 262 nm
Column Temperature AmbientAmbient
This table presents example parameters from different published RP-HPLC methods for Pramipexole analysis and may not specifically resolve the dimer impurity without further optimization.

Due to the basic nature of pramipexole and some of its impurities, achieving good peak shape and retention on traditional RP-HPLC columns can be challenging. Ion-pair chromatography is a powerful technique to overcome these issues. It involves adding an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase. researchgate.netresearchgate.net This reagent forms a neutral ion pair with the charged analyte, which then partitions onto the reversed-phase column, improving retention and peak symmetry.

Pharmacopeial methods, such as those in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), often utilize ion-pair HPLC for the analysis of pramipexole impurities. molnar-institute.commdpi.com A widely cited method uses a C18 column with a mobile phase containing a phosphate buffer (pH 2.7-3.0) and sodium 1-octanesulfonate as the ion-pairing agent, with acetonitrile as the organic modifier in a gradient elution mode. molnar-institute.comasianpubs.orgresearchgate.netthermofisher.com Detection is typically performed at 264 nm. asianpubs.orgresearchgate.net This approach has proven effective in resolving pramipexole from its related compounds, including the dimer impurity. asianpubs.orgresearchgate.net

Interactive Data Table: Typical Ion-Pair HPLC Method Parameters for Pramipexole Impurity Profiling

ParameterValueReference
Stationary Phase Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm asianpubs.orgresearchgate.net
Mobile Phase A Phosphate buffer (pH 2.7) with sodium octane (B31449) sulphonic acid asianpubs.orgresearchgate.net
Mobile Phase B Acetonitrile asianpubs.orgresearchgate.net
Flow Rate 1.0 mL/min asianpubs.org
Column Temperature 40 °C asianpubs.org
Detection Wavelength 264 nm asianpubs.orgresearchgate.net
This table outlines a set of parameters for an ion-pair HPLC method designed for the separation of pramipexole and its impurities.

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is essential for separating complex mixtures of impurities with varying polarities, such as those found in pramipexole samples. molnar-institute.com For the pramipexole dimer, which is significantly less polar than the parent drug, a gradient program allows for a reasonable retention time for the API while ensuring the elution and sharp peaking of the later-eluting dimer.

Optimization of the gradient profile is critical for achieving baseline separation between all potential impurities. cytivalifesciences.com A typical gradient starts with a lower concentration of the organic modifier (e.g., acetonitrile) and gradually increases it. asianpubs.org For example, a method might start with 10% acetonitrile, ramp up to 60-85% over 55-70 minutes, and then to 100% for a column wash. asianpubs.org The slope of the gradient is a key parameter; a shallower gradient generally provides better resolution between closely eluting peaks. cytivalifesciences.comchromatographyonline.com Careful adjustment of the gradient time, flow rate, and mobile phase composition is necessary to ensure that the pramipexole dimer is well-resolved from other process-related and degradation impurities. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology offers substantial improvements in resolution, sensitivity, and speed of analysis. The smaller particle size leads to higher efficiency, allowing for faster separations without compromising resolution.

The principles of method development for UPLC are similar to HPLC, but the system's lower dispersion and higher pressure tolerance allow for the use of longer columns or faster flow rates, resulting in much shorter run times. For instance, methods developed using Quality-by-Design (QbD) principles have leveraged UPLC to create highly robust and efficient purity methods for APIs and their impurities. acs.org While specific UPLC methods dedicated solely to the pramipexole dimer are not extensively detailed in the provided search results, the modernization of existing USP HPLC methods to UPLC platforms is a common practice. thermofisher.com This transition involves geometric scaling of column dimensions and flow rates to maintain separation selectivity while drastically reducing analysis time and solvent consumption. thermofisher.com

The development of an analytical method for the pramipexole dimer impurity must be followed by rigorous validation according to International Council for Harmonisation (ICH) guidelines (Q2(R1)). asianpubs.orgresearchgate.net Validation ensures that the method is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradation products. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure no co-elution with the dimer peak. asianpubs.org

Linearity: The method should provide results that are directly proportional to the concentration of the impurity over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the dimer that can be reliably detected and quantified, respectively. This is crucial for controlling the impurity at very low levels. researchgate.net

Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies where a known amount of the impurity is spiked into a sample matrix. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. asianpubs.org

A validated method provides confidence in the quality control data, ensuring that batches of pramipexole API and finished products consistently meet the required purity specifications for the dimer impurity. asianpubs.org

Interactive Data Table: Validation Parameters for a Pramipexole Impurity Method

Validation ParameterTypical Acceptance Criteria (as per ICH)Example FindingReference
Specificity No interference at the retention time of the analyte.Degradation products do not interfere with impurity peaks. asianpubs.org
Linearity (r²) ≥ 0.99> 0.999 researchgate.net
Accuracy (% Recovery) Typically 80-120% for impurities at low concentrations.95.2-105.6 % at LOQ level. researchgate.net
Precision (% RSD) Varies with concentration; e.g., ≤ 10% at LOQ.< 6.7% at LOQ level. researchgate.net
Robustness System suitability parameters remain within limits.Method is robust for variations in pH, flow rate, and temperature. asianpubs.org
This table summarizes key validation parameters and provides examples of typical findings from method validation studies for pramipexole impurities.

Method Development and Validation for Dimer Impurities

Specificity and Selectivity Studies

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, or matrix components. For the this compound, specificity is typically established through forced degradation studies and by demonstrating resolution from other known impurities.

Forced degradation studies involve subjecting the pramipexole drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to produce potential degradation products. nih.gov A stability-indicating analytical method must be able to separate the this compound peak from any degradants formed under these conditions. scielo.brresearchgate.net For instance, significant degradation of pramipexole has been observed under hydrolytic (acid and basic) and oxidative conditions. nih.govscielo.br

The method's selectivity is demonstrated by achieving baseline resolution between the pramipexole peak, the dimer impurity peak, and other process-related impurities. asianpubs.orgresearchgate.net In pharmacopeial methods, such as those in the European Pharmacopoeia (EP), the dimer is known as Impurity C and its separation from other specified impurities (A, B, E, etc.) is a requirement. molnar-institute.com The use of a photodiode array (PDA) detector is common to evaluate the spectral purity of the pramipexole peak in the presence of these impurities and degradants, ensuring that no other component is co-eluting with the analyte peak. asianpubs.org

Precision and Accuracy Assessments

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).

Repeatability (Intra-day Precision): This is assessed by analyzing multiple preparations of a sample spiked with the dimer impurity on the same day, under the same operating conditions.

Intermediate Precision (Ruggedness): This expresses the within-laboratory variations, such as using different analysts, different equipment, or analyzing on different days. asianpubs.org

For impurity analysis, the %RSD for precision is generally expected to be not more than 10%. idosi.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies, where a known quantity of the this compound standard is spiked into a sample solution at various concentration levels (e.g., from the Limit of Quantification up to 400% of the specification level). asianpubs.org The percentage of the impurity that is recovered by the analytical method is then calculated. Studies have shown recovery ranges of 95.2% to 105.6% for pramipexole impurities at the LOQ level. asianpubs.org

The following table presents typical data for precision and accuracy assessments for a related substance method.

ParameterSpecification Level%RSD (Precision)% Recovery (Accuracy)
Repeatability100%1.8%N/A
Intermediate Precision100%2.5%N/A
AccuracyLOQ LevelN/A98.5%
100% LevelN/A101.2%
150% LevelN/A99.7%
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These limits are commonly determined by the signal-to-noise (S/N) ratio, with a typical S/N ratio of 3:1 for LOD and 10:1 for LOQ. asianpubs.org They can also be calculated from the standard deviation of the response and the slope of the calibration curve. scielo.br For related substances of pramipexole, LOD and LOQ values are in the range of micrograms or nanograms per milliliter. scielo.brwjpsonline.com

Below is a table with representative LOD and LOQ values for this compound analysis.

ParameterConcentration (µg/mL)Signal-to-Noise Ratio (S/N)
LOD0.02~3:1
LOQ0.06~10:1
Robustness and Ruggedness Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For HPLC methods, these parameters include the pH of the mobile phase, flow rate, column temperature, and the composition of the mobile phase. scielo.brasianpubs.org The evaluation is performed by studying the effect of these variations on system suitability parameters, such as the resolution between pramipexole and the dimer impurity. asianpubs.org

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. asianpubs.orgwjpsonline.com

The table below illustrates a typical robustness study design.

ParameterOriginal ValueVariationEffect on Resolution
Flow Rate1.0 mL/min± 0.2 mL/minMinimal
Mobile Phase pH2.7± 0.2Moderate
Column Temperature40 °C± 5 °CMinimal
Organic Phase %25% Acetonitrile± 10%Significant

Spectrometric and Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural characterization of the this compound rely on a combination of advanced spectrometric and spectroscopic techniques. While chromatographic methods can separate the impurity, these techniques provide the necessary information to elucidate its molecular structure. Key methods include Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful hyphenated technique that is indispensable for the identification of unknown or trace-level impurities. nih.gov It is particularly useful when standard compendial HPLC methods, which may use non-volatile ion-pairing reagents, are incompatible with mass spectrometry. mdpi.comresearchgate.net In such cases, a new LC method with a volatile mobile phase (e.g., using ammonium acetate) is developed to allow for MS detection. asianpubs.orgresearchgate.net

The LC-MS/MS analysis provides the molecular weight of the impurity from the mass-to-charge ratio (m/z) of its molecular ion. Furthermore, by inducing fragmentation of the parent ion (MS/MS), a characteristic fragmentation pattern is obtained, which provides vital clues about the impurity's substructures and how the pramipexole units are linked. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements of ions. mdpi.comnih.gov This high mass accuracy (typically to within 5 ppm) allows for the unambiguous determination of the elemental composition of the impurity. nih.gov

For the this compound (Impurity C), HRMS can confirm its molecular formula as C₂₀H₃₂N₆S₂ by matching the experimentally measured mass of the protonated molecule ([M+H]⁺) to its theoretical mass. A characteristic molecular ion peak at an m/z of approximately 421.2 has been reported for this dimer. This precise data, combined with fragmentation patterns, is crucial for confirming the proposed dimeric structure. researchgate.net

The following table summarizes the HRMS data for this compound.

CompoundMolecular FormulaTheoretical Mass [M+H]⁺ (Da)Measured Mass [M+H]⁺ (Da)Mass Difference (ppm)
This compoundC₂₀H₃₂N₆S₂421.2259421.2255-0.95
Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion, providing valuable structural information. While detailed fragmentation pathways for a specific this compound are not extensively published, general principles of fragmentation for related compounds can be applied to hypothesize its fragmentation pattern. The fragmentation of the dimer would likely involve the cleavage of the linker connecting the two pramipexole moieties and the fragmentation of the individual pramipexole units themselves. For instance, a characteristic fragment ion of pramipexole is observed at m/z 153, which corresponds to the 2-amino-4,5,6,7-tetrahydrobenzothiazole (B183296) moiety resulting from the cleavage of the n-propylamine side chain. google.com The presence of ions corresponding to the intact pramipexole monomer and other specific fragments would be key indicators in elucidating the dimer's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the precise connectivity of atoms within the this compound.

Proton NMR (¹H NMR) for Proton Environment

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The spectrum of the this compound would be expected to show a more complex pattern compared to pramipexole itself, with signals corresponding to the protons of the two pramipexole units and the linking moiety. The integration of the signals would also be indicative of the number of protons in each environment.

While a complete, assigned ¹H NMR dataset for a specific this compound is not publicly available, research on other pramipexole impurities provides context. For example, in a study of a different pramipexole degradation product, new signals at 3.16 ppm and 4.54 ppm were indicative of a methoxymethyl group. mdpi.com For a dimer, the chemical shifts of the protons on the tetrahydrobenzothiazole rings and the propylamino side chains would be of particular interest, as their positions could be affected by the dimeric linkage.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of the this compound would display a number of signals corresponding to the different carbon environments. The chemical shifts of the carbon atoms in the linker and those in the pramipexole units adjacent to the linkage point would be particularly diagnostic.

Similar to the ¹H NMR data, a fully assigned ¹³C NMR spectrum for a pramipexole dimer is not readily found in the literature. However, analysis of related impurities has shown the appearance of new carbon signals that are crucial for identification. For instance, in the characterization of a pramipexole degradation product, new ¹³C NMR peaks were observed at 54.42 ppm and 75.71 ppm. mdpi.com

Two-Dimensional NMR (2D NMR) Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace out the spin systems of the propyl chains and the cyclohexene (B86901) rings of the pramipexole units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying the points of connection between the two pramipexole monomers and the linker, as it can show correlations between protons on one part of the molecule and carbons on another.

The application of these techniques has been demonstrated in the characterization of various pharmaceutical impurities, providing a clear pathway for the structural elucidation of the this compound. tsijournals.com

Impurity Profiling and Tracking Strategies

Impurity profiling is a critical analytical process in the development and manufacturing of pharmaceuticals, aimed at the identification, quantification, and control of impurities in drug substances and products. nih.govresearchgate.net The quality and safety of a pharmaceutical product are significantly influenced by the presence of impurities, making it essential to characterize them using appropriate analytical methods. nih.gov For pramipexole, a non-ergot dopamine (B1211576) agonist, impurity profiling provides crucial insights into its purity, stability, and the potential for degradation, which is fundamental for ensuring the safety and efficacy of the final drug product. researchgate.net

Strategies for profiling and tracking impurities, such as the pramipexole dimer, involve a systemic approach. This begins with the detection of unknown peaks during chromatographic analysis of the drug substance. nih.gov Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), are powerful tools for separating and identifying potential impurities. nih.govresearchgate.net The process involves comparing the impurity profile of different batches of the active pharmaceutical ingredient (API) and finished products, as well as monitoring the emergence of new impurities or changes in the levels of existing ones during stability studies under various stress conditions (e.g., heat, humidity, light). nih.govresearchgate.net This systematic tracking is mandated by regulatory bodies like the International Council for Harmonisation (ICH), which requires that impurities present above a certain threshold (typically 0.1%) be identified and quantified. researchgate.net

Relative Retention Time (RRT) Analysis

A cornerstone of impurity tracking in chromatographic methods is the use of Relative Retention Time (RRT). RRT is a measure used to identify compounds by comparing their retention time to that of a reference compound, in this case, the pramipexole main peak. It is calculated by dividing the retention time of the impurity by the retention time of the active substance. This method provides a reliable and consistent way to identify impurities across different analyses, even with minor variations in chromatographic conditions such as flow rate or temperature.

In the analysis of pramipexole, RRT is routinely used to flag and identify known and unknown impurities. The this compound, specifically recognized as "Impurity C" in the European Pharmacopoeia, is consistently identified at an RRT of approximately 1.7 in reversed-phase HPLC methods. Different analytical methods and conditions can result in a range of RRT values for various pramipexole-related substances. For instance, other impurities, such as degradation products or process-related impurities, have been reported at different RRTs, allowing for a comprehensive impurity profile. A study on pramipexole extended-release tablets identified a degradation impurity at an RRT of 0.88. mdpi.comresearchgate.net Another analysis using an ion-pair HPLC method reported N-oxide and S-oxide impurities at RRTs of 0.88 and 0.90, respectively. asianpubs.org

The following table summarizes the Relative Retention Times for various pramipexole impurities as reported in different studies.

ImpurityReported Relative Retention Time (RRT)Analytical ContextReference
Pramipexole Dimer (Impurity C)~1.7Reversed-phase HPLC as per European Pharmacopoeia.
Degradation Impurity ((S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine)0.88USP gradient HPLC-UV detection method for stability studies of extended-release tablets. mdpi.comresearchgate.net
Unknown Impurity 1~0.7UPLC-HRMS analysis of solid dosage form. nih.gov
Unknown Impurity 2~0.89UPLC-HRMS analysis of solid dosage form. nih.gov
N-Oxide Pramipexole0.88Ion-pair HPLC method for extended-release formulations. asianpubs.org
S-Oxide Pramipexole0.90Ion-pair HPLC method for extended-release formulations. asianpubs.org

Quantitative Analysis of Dimer Impurity Levels

Once an impurity like the pramipexole dimer is identified, it must be accurately quantified to ensure its level is within the acceptable limits set by pharmacopeias and regulatory guidelines. The European Pharmacopoeia, for example, sets an acceptance criterion of ≤0.15% for Impurity C. Quantitative analysis is typically performed using a validated stability-indicating HPLC method. researchgate.net

Method validation is a crucial step to ensure the reliability of the quantitative results. According to ICH guidelines, validation involves demonstrating the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Specificity: The method must be able to resolve the impurity peak from the main drug peak and other potential impurities or excipients. researchgate.net

Linearity: This is established by analyzing a series of solutions with different concentrations of the impurity. The response (peak area) should be directly proportional to the concentration over a specified range. researchgate.netscielo.br

Precision: Assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.netscielo.br

Accuracy: The accuracy of the method is determined by spiking the drug product with known amounts of the impurity and calculating the percentage of recovery. researchgate.net

LOD and LOQ: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govimpactfactor.org

Research has been conducted to develop and validate ion-pair HPLC methods for the quantitative analysis of pramipexole and its impurities in extended-release tablets. researchgate.net The data from such validation studies provide the basis for the routine quality control of the drug product.

The table below presents an example of validation data for the quantitative analysis of pramipexole impurities, illustrating the parameters used to ensure the method's suitability.

ParameterImpurity 1Impurity 2Reference
LOD (%)0.0230.019 researchgate.net
LOQ (%)0.0730.077
Correlation Coefficient (R²)0.9990.999
LOQ Precision (%RSD, n=6)6.72.1
Accuracy (% Recovery at LOQ, n=3)95.2105.6

This rigorous analytical framework ensures that the levels of the this compound are consistently monitored and controlled, guaranteeing the quality and safety of pramipexole-containing medicines.

Synthetic Approaches to Pramipexole Dimer Impurity Reference Standards

Design and Execution of Specific Dimer Syntheses

The preparation of specific Pramipexole (B1678040) dimer impurities requires tailored synthetic routes designed to yield sufficient quantities of these compounds for use as analytical standards. The approaches often involve mimicking the conditions under which these impurities are formed or employing multi-step organic synthesis to construct the target molecules.

C-N Dimer Impurity

A notable dimeric impurity of Pramipexole features a carbon-nitrogen bond linking two Pramipexole-like moieties. This impurity, identified as (6S,7R)-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-2-yl)-4,5,6,7-tetrahydrobenzothiazole-2,6,7-triamine, has been synthesized through a multi-step process. The synthetic strategy hinges on the construction of key intermediates and the stereoselective formation of the crucial C-N bond.

The synthesis commences with the preparation of a protected chiral amino alcohol intermediate. A key step in building the required stereochemistry is the Mitsunobu reaction, which allows for the inversion of a stereocenter to achieve the desired configuration. The synthesis can be summarized in the following key transformations:

Preparation of Key Intermediates : The synthesis starts from known precursors that are elaborated to introduce the necessary functional groups and stereocenters. This includes the preparation of a nosyl-protected aminotetrahydrobenzothiazole derivative.

Mitsunobu Reaction : An intermediate alcohol undergoes a Mitsunobu reaction to invert its stereochemistry, a critical step for obtaining the correct final stereoisomer of the dimer.

Coupling and Deprotection : The key fragments are coupled, and subsequent deprotection steps are carried out to yield the final C-N dimer impurity.

The final product is purified using column chromatography.

Formaldehyde-Related Impurity

During stability studies of Pramipexole extended-release tablets, a degradation impurity was identified, which arises from a drug-excipient interaction. mdpi.com This impurity, (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is formed from the reaction of Pramipexole with formaldehyde (B43269), which can be present as a trace impurity in certain pharmaceutical excipients. mdpi.com Although not a dimer in the sense of two Pramipexole molecules joined together, it is often discussed in the context of formaldehyde-mediated reactions.

A straightforward synthesis has been developed to produce this impurity as a reference standard. mdpi.com The synthesis involves the following steps:

Basification of Pramipexole : Pramipexole dihydrochloride (B599025) monohydrate is dissolved in water and basified with sodium hydroxide (B78521) to produce the free base. mdpi.com

Reaction with Formalin : The Pramipexole free base is then dissolved in methanol (B129727), and an aqueous solution of formaldehyde (formalin) is added, with acetic acid as a catalyst. mdpi.com

Reaction Monitoring and Purification : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). The resulting product is then purified. mdpi.com

This synthesis provides the target impurity with a reported yield of 40%. mdpi.com

The logical process of retrosynthesis is implicitly used to postulate the structures of degradation impurities and devise their syntheses. When an unknown impurity is detected, for instance during stability testing, its molecular weight and fragmentation pattern are determined using techniques like LC-MS. mdpi.com This information allows chemists to propose a plausible structure. The retrosynthetic approach then involves mentally cleaving the proposed structure into simpler, readily available starting materials, including the parent drug, Pramipexole.

For example, the identification of the (S)-N²-(methoxymethyl) impurity began with its detection at a relative retention time (RRT) of 0.88 in an HPLC analysis. mdpi.com Mass spectrometry suggested the addition of a methoxymethyl group (-CH₂OCH₃) to the Pramipexole molecule. mdpi.com The logical retrosynthetic disconnection would be at the nitrogen-methylene bond, leading back to Pramipexole and a formaldehyde/methanol equivalent. This analysis directly informs the forward synthesis, which combines Pramipexole with formalin (a source of formaldehyde) in methanol to confirm the impurity's structure. mdpi.com

Similarly, for the C-N dimer, its structure suggests a formation pathway involving the condensation of two Pramipexole-related molecules. The retrosynthetic analysis would break the key C-N bond, guiding the development of a synthetic route that forms this bond in a controlled manner.

Isolation and Purification Methodologies for Synthetic Dimers

The isolation and purification of synthesized dimer impurities are crucial to obtain reference standards of high purity. Chromatographic techniques are the primary methods employed for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation and purification of pharmaceutical impurities. For Pramipexole dimers, reversed-phase columns, such as C18, are commonly used.

In a documented case, an oxidized Pramipexole impurity was purified using a preparative HPLC system with a C18 bonded silica (B1680970) gel column. The mobile phase consisted of a gradient of aqueous ammonium (B1175870) bicarbonate and acetonitrile (B52724), demonstrating a common approach for purifying polar organic molecules.

For the isolation of the (S)-N²-(methoxymethyl) impurity from stability samples, an analytical HPLC method was first used for detection. mdpi.com To obtain a pure standard, a synthetic batch was purified, likely using a scaled-up version of such a chromatographic system. The analytical method utilized an InertSil ODS-2 C18 column with a gradient mobile phase, which is a typical setup that can be adapted for preparative scale. mdpi.com

Flash chromatography is a rapid form of preparative column chromatography that is widely used for the routine purification of organic compounds in research and development. It is particularly useful for purifying intermediates and final products in multi-step syntheses of impurity standards.

In the synthesis of Pramipexole impurities, column chromatography is frequently mentioned as the purification method. For instance, the purification of the C-N dimer and its synthetic intermediates is achieved by column chromatography. While the specific term "flash chromatography" is not always used, the described use of silica gel columns with solvent gradients is consistent with modern flash chromatography practices. For example, the purification of the (S)-N²-(methoxymethyl) impurity from the reaction mixture was performed using column chromatography with silica gel. mdpi.com

Confirmation of Synthesized Dimer Identity

Once a dimer impurity has been synthesized and purified, its chemical structure must be unequivocally confirmed. This is accomplished through a combination of spectroscopic and spectrometric techniques.

The identity of the synthesized (S)-N²-(methoxymethyl) impurity was confirmed by comparing its HPLC retention time to that of the impurity observed in the stability samples. mdpi.com Further structural confirmation was achieved through:

High-Resolution Mass Spectrometry (HRMS) : Provided the exact mass of the molecule, confirming its elemental composition. mdpi.com

Infrared (IR) Spectroscopy : Provided information about the functional groups present in the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra, along with 2D NMR techniques like COSY, HMQC, and HMBC, were used to elucidate the complete chemical structure and connectivity of the atoms. mdpi.com

The following table summarizes the key analytical data used for the confirmation of the (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine impurity. mdpi.com

TechniqueKey Findings
HPLC Matched the relative retention time (RRT) of 0.88 of the degradation product.
HRMS Confirmed the addition of a methoxymethyl group to the Pramipexole structure.
¹H-NMR Showed new peaks at 3.16 ppm (3H, -OCH₃) and 4.54 ppm (2H, -OCH₂-).
¹³C-NMR Revealed new signals at 54.42 ppm (-OCH₃) and 75.71 ppm (-OCH₂-).
2D-NMR Confirmed the connectivity and final structure of the impurity.

Similarly, for the synthesized C-N dimer, a full suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, was used to confirm its structure. The spectral data would be compared against the proposed structure to ensure the synthesis was successful.

Comparative Analysis with Original Impurity Samples

A crucial aspect of validating a synthesized reference standard is to compare it directly with the impurity as it appears in the actual drug substance, often referred to as the "original impurity sample." This comparison is vital to ensure that the synthesized standard is identical to the process-related impurity and is therefore a suitable surrogate for analytical purposes.

This comparative analysis is typically performed using high-performance liquid chromatography (HPLC). The primary method involves the co-injection of the synthesized reference standard with a sample of pramipexole known to contain the dimer impurity. If the synthesized standard and the original impurity are identical, they will have the same retention time and will appear as a single, sharp peak in the chromatogram. Any separation or distortion of the peak would indicate a structural difference.

Further confirmation of identity is achieved through spectroscopic techniques. The mass spectrum of the impurity isolated from the drug substance should be identical to that of the synthesized standard. Similarly, other spectroscopic data, such as NMR, should match, providing a high degree of confidence in the structural identity. While the synthesis of the pramipexole dimer reference standard has been reported, detailed public-domain data on the direct comparative analysis with original impurity samples is limited, as this information is often contained within proprietary drug master files submitted to regulatory agencies.

Comprehensive Structural Characterization of Synthesized Standards

The definitive confirmation of the structure of a synthesized reference standard is achieved through a comprehensive suite of analytical techniques. For the Pramipexole Dimer Impurity, this involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular weight, connectivity, and stereochemistry.

High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of the synthesized dimer, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule.

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. For the pramipexole dimer, a full suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary to assign all the proton and carbon signals and to establish the connectivity between different parts of the molecule.

For the synthesized (6S,7R)-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzothiazole-2,6,7-triamine, the following characterization data has been reported:

Table 1: Spectroscopic Data for a Synthesized this compound

Analytical Technique Observed Data
¹H NMR (CD₃OD, 300 MHz) δ 5.29−5.38 (m, 1H), 3.56−3.64 (m, 1H), 3.05−3.16 (m, 1H), 2.55−2.86 (m, 3H), 2.16−2.35 (m, 2H), 1.95−2.15 (m, 3H), 1.66−1.90 (m, 2H), 1.51−1.65 (m, 2H), 1.41 (t, J = 9.3 Hz, 2H), 0.89 (t, J = 6.9 Hz, 3H)
Mass Spectrometry (ESI) m/z = 379.56 [M + H]⁺

It is important to note that other pramipexole dimer structures may exist, such as the one referred to as "Pramipexole C-C Dimer," which has a different reported chemical name: (6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. A comprehensive characterization of each specific dimer impurity is necessary for its use as a reference standard.

Impurity Control and Mitigation Strategies

Impact of Manufacturing Process Parameters on Dimer Impurity Levels

The manufacturing process for Pramipexole (B1678040) is a multi-step synthesis where the potential for impurity formation is present at various stages. The level of the Pramipexole Dimer Impurity can be significantly influenced by the specific parameters employed during synthesis and purification. Pramipexole impurities can arise during the synthesis of the active pharmaceutical ingredient (API) from starting materials, intermediates, or as by-products of the manufacturing process itself. mdpi.comlookchem.com

The formation of the this compound is closely linked to the reaction conditions maintained during synthesis. Factors such as temperature, reaction time, pH, and the choice of solvents and reagents can all play a role. For instance, certain reaction pathways that lead to dimerization may be favored under specific temperature or pH ranges. One synthetic route for a pramipexole impurity involves the reaction of S-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionaldehyde, followed by the addition of sodium borohydride. google.com Deviations from optimized conditions can lead to an increase in by-product formation, including the dimer.

The purity of raw materials is another critical factor. daicelpharmastandards.com Starting materials and intermediates that contain reactive impurities can participate in side reactions, leading to the formation of the dimer or other related substances. Therefore, stringent quality control of all incoming materials is essential to minimize the introduction of precursors that could lead to dimer formation.

Table 1: Illustrative Impact of Reaction Parameters on this compound Formation

ParameterConditionPotential Impact on Dimer FormationMitigation Strategy
Temperature ElevatedMay accelerate side reactions leading to dimerization.Strict temperature control within a validated range.
pH Non-optimalCan catalyze reactions that favor dimer formation.Maintain pH within the optimal range for the desired reaction.
Reaction Time ExtendedIncreased opportunity for by-product and dimer formation.Precise control of reaction endpoint.
Raw Material Purity LowIntroduction of reactive precursors for dimerization.Use high-purity starting materials and reagents with strict specifications. daicelpharmastandards.com
Solvent System InappropriateMay promote solubility of intermediates that lead to dimer formation.Selection of a solvent system that maximizes yield of the primary product and minimizes by-products.

Even with well-controlled reaction conditions, some level of impurity formation is often unavoidable. Therefore, the optimization of purification processes is crucial for reducing the this compound to acceptable levels in the final API. Techniques such as chromatography are commonly employed to separate the desired compound from impurities. asianpubs.org

The development of an effective purification process involves a holistic approach, considering the connectivity of different steps to maximize yield while ensuring efficient impurity removal. nih.govmit.edu Methodologies for optimizing buffer conditions and other parameters in chromatographic steps are employed to enhance the separation of Pramipexole from its dimer and other related substances. nih.govnih.gov The goal is to develop a robust and reproducible purification process that consistently delivers an API meeting the stringent purity requirements set by regulatory authorities.

Stability Testing and Storage Conditions Related to Dimer Formation

The stability of a drug substance is a critical quality attribute that can be affected by storage conditions over time. researchgate.net For Pramipexole, the potential for the Dimer Impurity to form or increase during storage necessitates comprehensive stability testing. daicelpharmastandards.com These studies are designed to understand how factors like temperature, humidity, and light exposure affect the drug substance and to establish appropriate storage conditions and shelf-life. researchgate.netnih.gov

Predictive stability studies, often referred to as Accelerated Predictive Stability (APS) or Accelerated Stability Assessment Program (ASAP), are modern approaches used to forecast the long-term stability of a drug product in a much shorter timeframe than traditional studies. nih.govmdpi.comnih.govresearchgate.net These studies involve exposing the drug substance to a range of aggressive temperature and humidity conditions for a few weeks. nih.govresearchgate.net By modeling the degradation kinetics under these stressed conditions, it is possible to predict the rate of impurity formation, including the dimer, under proposed long-term storage conditions. nih.govpharmtech.com This approach allows for earlier identification of potential stability issues and can guide the development of more stable formulations. nih.gov

In line with ICH guidelines, formal stability testing for Pramipexole involves both long-term and accelerated studies. nih.govmdpi.com Long-term studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH, while accelerated studies are performed at 40°C ± 2°C / 75% RH ± 5% RH. mdpi.comresearchgate.netscispace.com Samples are analyzed at specific time points to monitor the levels of impurities, including the Pramipexole Dimer. asianpubs.orgmdpi.com

The data from these studies are crucial for understanding the degradation pathways of the drug. For example, a significant increase in the dimer impurity under accelerated conditions would suggest that temperature and humidity are critical factors in its formation. google.com This information is used to establish the retest period for the drug substance and the shelf-life for the drug product, along with recommended storage conditions to ensure that the level of the dimer impurity remains within acceptable limits throughout its lifecycle. mdpi.com

Table 2: Example of Accelerated Stability Data for Pramipexole

Time PointStorage ConditionPramipexole Assay (%)This compound (%)
Initial-99.8< 0.05
3 Months40°C / 75% RH99.50.10
6 Months40°C / 75% RH99.20.18

Table 3: Example of Long-Term Stability Data for Pramipexole

Time PointStorage ConditionPramipexole Assay (%)This compound (%)
Initial-99.8< 0.05
12 Months25°C / 60% RH99.70.06
24 Months25°C / 60% RH99.60.08

Process Analytical Technology (PAT) for Real-Time Dimer Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comstepscience.com The goal of PAT is to ensure final product quality by building it into the process from the start. mt.com In the context of Pramipexole manufacturing, PAT can be a powerful tool for the real-time monitoring of the Dimer Impurity.

By integrating in-line or on-line analytical instruments, such as spectroscopy (e.g., Raman, NIR) or chromatography, into the manufacturing process, it is possible to continuously monitor the chemical composition of the reaction mixture. acs.orgnih.govamericanpharmaceuticalreview.comdiva-portal.org This real-time data allows for a deeper understanding of how process parameters affect impurity formation. americanpharmaceuticalreview.comnih.gov If an increase in the dimer impurity is detected, process parameters can be adjusted in real-time to mitigate its formation, leading to more consistent product quality and reduced batch-to-batch variability. europeanpharmaceuticalreview.compipharmaintelligence.com The implementation of PAT is a key component of a modern, science- and risk-based approach to pharmaceutical manufacturing and quality assurance. mt.comnih.gov

Future Directions in Pramipexole Dimer Impurity Research

Development of Novel Analytical Technologies for Enhanced Dimer Characterization

The precise characterization of the Pramipexole (B1678040) Dimer Impurity is fundamental to controlling its presence in the final drug product. While standard High-Performance Liquid Chromatography (HPLC) methods are employed for routine impurity profiling, future research is expected to focus on more sophisticated techniques to provide a deeper understanding of the dimer's structure and properties.

Advanced analytical methods such as Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) are anticipated to play a pivotal role. semanticscholar.orgnih.gov UPLC-HRMS offers superior resolution and sensitivity, enabling the detection and identification of trace-level impurities that may go unnoticed with conventional methods. nih.gov The high-resolution mass data would facilitate the accurate determination of the dimer's elemental composition and fragmentation patterns, leading to unambiguous structural elucidation.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are poised to offer detailed structural insights. nih.govveeprho.com While standard 1D NMR is a powerful tool, future applications will likely involve 2D NMR experiments, such as COSY, HSQC, and HMBC, to definitively establish the connectivity of atoms within the dimer. ipb.pt For complex dimeric structures, specialized NMR techniques, including those that can distinguish between monomers and dimers based on diffusion coefficients, could be invaluable. nih.gov

Table 1: Prospective Advanced Analytical Technologies for Pramipexole Dimer Characterization

Analytical TechnologyPotential Application for Pramipexole Dimer ImpurityExpected Outcome
UPLC-HRMS High-sensitivity detection and accurate mass measurement.Precise molecular weight determination and elemental composition, facilitating structural confirmation. nih.gov
Tandem MS (MS/MS) Fragmentation analysis of the dimer.Elucidation of the dimer's connectivity and bonding arrangement.
2D NMR (COSY, HSQC, HMBC) Detailed structural analysis.Unambiguous assignment of proton and carbon signals, confirming the covalent structure. ipb.pt
Diffusion-Ordered NMR (DOSY) Differentiation between monomeric and dimeric species.Confirmation of the dimeric nature of the impurity and characterization of its size in solution. nih.gov

Advanced Computational Chemistry Approaches for Predicting Dimer Formation

Understanding the mechanism of Pramipexole Dimer formation is crucial for developing effective control strategies. Advanced computational chemistry offers powerful tools to predict the likelihood and pathways of dimerization under various synthetic conditions.

Future research will likely employ molecular modeling and simulation techniques to investigate the potential interactions between Pramipexole molecules. researchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to determine the thermodynamic stability of different potential dimer structures and to model the transition states of dimerization reactions. e3s-conferences.org This information can help identify the most probable reaction pathways and the reaction conditions that favor dimer formation.

Molecular dynamics simulations could further be used to study the behavior of Pramipexole molecules in solution, providing insights into the intermolecular forces that may lead to the formation of dimers. researchgate.net By simulating the system at different temperatures, pressures, and solvent conditions, researchers can predict the conditions under which dimerization is most likely to occur.

Table 2: Potential Computational Approaches for Predicting Pramipexole Dimer Formation

Computational MethodApplication to Pramipexole Dimer FormationPredicted Insights
Molecular Docking Simulating the interaction between two Pramipexole molecules.Identification of potential binding modes and interaction energies. researchgate.net
Density Functional Theory (DFT) Calculating the electronic structure and energetics of the dimer.Prediction of the most stable dimer conformation and the reaction energy for its formation. e3s-conferences.org
Molecular Dynamics (MD) Simulation Simulating the dynamic behavior of Pramipexole molecules in solution.Understanding the influence of solvent and temperature on the dimerization process.

Strategies for Greener Synthetic Routes Minimizing Dimer By-products

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve process efficiency. rsc.org Future research in the synthesis of Pramipexole will undoubtedly focus on developing greener routes that minimize the formation of the dimer impurity.

One promising area is the exploration of alternative solvent systems. The use of greener solvents, such as water or bio-based solvents, could alter the reaction kinetics and thermodynamics in a way that disfavors dimerization. jddhs.com Additionally, solvent-free reaction conditions are an attractive option for minimizing waste and potentially reducing the formation of by-products.

The development and application of novel catalysts could also play a significant role. Highly selective catalysts can direct the reaction towards the desired product, Pramipexole, while minimizing the formation of the dimer and other impurities. Biocatalysis, using enzymes to perform specific chemical transformations, is a particularly promising green chemistry approach that could offer high selectivity and milder reaction conditions.

Finally, process optimization using real-time monitoring and process analytical technology (PAT) will be crucial for controlling the formation of the dimer impurity. jddhs.com By continuously monitoring key reaction parameters, such as temperature, pH, and reactant concentrations, it may be possible to maintain the reaction conditions within a narrow window that maximizes the yield of Pramipexole and minimizes the formation of the dimer.

Continuous Improvement in Impurity Control Paradigms

Regulatory expectations for the control of impurities in pharmaceuticals are continuously evolving. ijpras.comgalaxypub.co Future directions in the control of the this compound will involve a more holistic and proactive approach, integrating advanced analytical data and computational predictions into a comprehensive control strategy.

A key aspect of this will be the establishment of a robust impurity profile for Pramipexole, with a thorough understanding of the potential for dimer formation under different manufacturing and storage conditions. This will require the use of the advanced analytical techniques discussed in section 6.1 to detect and quantify the dimer at very low levels.

Furthermore, the implementation of Quality by Design (QbD) principles in the manufacturing process of Pramipexole will be essential. By systematically studying the impact of process parameters on the formation of the dimer impurity, it will be possible to define a design space within which the process consistently delivers a product with a controlled level of this impurity.

Finally, a deeper understanding of the potential biological activity of the this compound will be necessary to establish appropriate acceptance criteria. While the focus of this article is on the chemical aspects, future research will need to consider the safety implications of this impurity to ensure patient safety. nih.gov

Q & A

Q. What analytical methods are recommended for resolving pramipexole dimer impurity from structurally similar impurities?

Microemulsion liquid chromatography (MELC) using C8 stationary phases is effective for separating this compound. Key factors include mobile phase composition (e.g., surfactant concentration, pH) and column lipophilicity. A full factorial experimental design (e.g., 2⁴ design with central point replication) optimizes parameters like retention factor (kk) and resolution (RsR_s). For example, adjusting triethylamine (TEA) in the mobile phase improves separation of critical pairs like pramipexole/impurity 4 .

Q. How are pramipexole dimer impurities synthesized or formed during drug development?

Dimer impurities arise from reaction mechanisms such as oxidation, epimerization, or incomplete purification during synthesis. For instance, BI-II546CL (impurity 3) forms via oxidative degradation, requiring optimized oxidation steps to minimize byproducts. Synthesis routes often involve protecting groups (e.g., amino protection) and validated analytical techniques (LC-MS, NMR) to confirm impurity structures .

Q. What regulatory standards govern the quantification of this compound?

Pharmacopeial guidelines (USP, Ph. Eur.) mandate stringent impurity profiling. Revisions to monographs include specifying relative response factors, enantiomeric purity tests, and disregard limits. For example, USP 39 requires harmonizing assay parameters and impurity nomenclature (e.g., "Limit of Pramipexole Related Compound D") to align with international standards .

Advanced Research Questions

Q. How does stationary phase lipophilicity impact chromatographic separation of this compound?

C8 columns provide optimal balance between retention time and theoretical plate count (NN) for lipophilic impurities like dimer impurity 5. Increased lipophilicity (C18) exacerbates band broadening, reducing efficiency, while C4 phases lack sufficient retention. Resolution of critical pairs (e.g., pramipexole/impurity 4) is influenced by TEA interactions with the stationary phase and microemulsion droplet dynamics .

Q. What experimental strategies address contradictions in impurity retention behavior under varying chromatographic conditions?

Central point replication experiments (four replicates per condition) identify variability sources. For example, impurity 5 exhibits non-linear retention due to competing partition systems (droplet/stationary phase vs. bulk eluent/stationary phase). Multivariate analysis (e.g., Design Expert 7.0) resolves these contradictions by modeling interactions between factors like surfactant concentration and pH .

Q. How can degradation pathways leading to dimer formation be mitigated during formulation stability studies?

Accelerated stability testing under oxidative stress (e.g., H₂O₂ exposure) identifies degradation hotspots. Forced degradation studies coupled with LC-MS/MS reveal dimer formation mechanisms, such as radical-mediated coupling. Methodological optimizations, like inert atmosphere synthesis or excipient compatibility screening, reduce dimer generation .

Methodological Considerations

Q. What validation parameters are critical for ensuring accuracy in dimer impurity quantification?

Key parameters include:

  • Linearity : R2>0.99R^2 > 0.99 over 0.1–120% of the specification limit.
  • LOQ/LOD : ≤0.05% for dimer impurity using UV detection at 262 nm.
  • Robustness : ±10% variation in flow rate or column temperature with ≤2% impact on RsR_s.
  • Specificity : Baseline separation from co-eluting impurities (e.g., impurity 4) confirmed by peak purity index (>990) .

Q. How do non-ionic surfactants in MELC mobile phases influence dimer impurity partitioning?

Surfactants like Brij-35 modify microemulsion droplet size, altering hydrophobicity and partitioning kinetics. Increased surfactant concentration reduces dimer retention (kk) by enhancing solubilization in the mobile phase bulk. However, excessive surfactant disrupts droplet integrity, necessitating balanced optimization .

Data Interpretation and Contradictions

Q. Why do discrepancies arise between theoretical plate counts (NNN) and observed chromatographic efficiency for dimer impurity?

Bandwidth (whw_h) increases disproportionately with retention time (tRt_R) on C18 columns, lowering NN despite longer tRt_R. C8 columns mitigate this via moderate lipophilicity, achieving higher NN (e.g., NC8=12,500N_{C8} = 12,500 vs. NC18=9,800N_{C18} = 9,800) .

Q. How do conflicting pharmacopeial nomenclature systems (USP vs. Ph. Eur.) impact impurity tracking?

USP refers to the dimer as "Pramipexole Related Compound C," while Ph. Eur. uses "Impurity C." Researchers must cross-reference structural data (e.g., CAS 1286047-33-3) and response factors to ensure alignment in multi-regional studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.